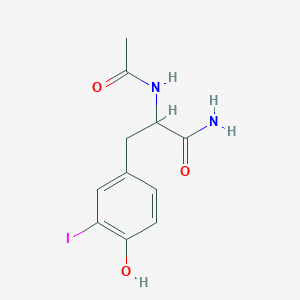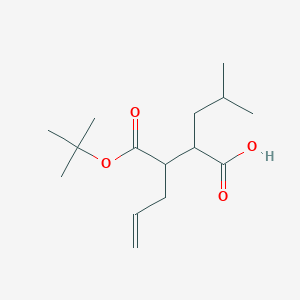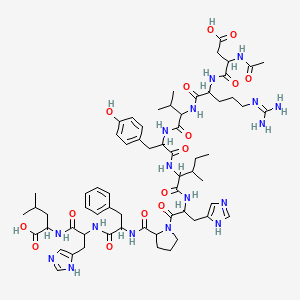
N-Acetyl-3-iodo-L-tyrosine, amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-3-iodo-L-tyrosine, amide is a synthetic derivative of the amino acid tyrosine. This compound is characterized by the presence of an iodine atom at the third position of the tyrosine ring and an acetyl group attached to the amino group. It is used in various scientific research applications due to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-iodo-L-tyrosine, amide typically involves the iodination of L-tyrosine followed by acetylation and amidation. Here is a general synthetic route:
Iodination: L-tyrosine is treated with iodine and an oxidizing agent such as sodium iodate in an acidic medium to introduce the iodine atom at the third position of the aromatic ring.
Acetylation: The iodinated tyrosine is then acetylated using acetic anhydride in the presence of a base like pyridine to form N-acetyl-3-iodo-L-tyrosine.
Amidation: Finally, the acetylated product is converted to the amide form by reacting with ammonia or an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
N-Acetyl-3-iodo-L-tyrosine, amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the iodine atom to a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles (e.g., thiols, amines) under appropriate conditions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like thiols or amines, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学的研究の応用
N-Acetyl-3-iodo-L-tyrosine, amide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules, particularly in the development of iodinated compounds for radiolabeling.
Biology: Studied for its role in protein modification and its potential effects on enzyme activity.
Medicine: Investigated for its potential use in diagnostic imaging, particularly in positron emission tomography (PET) due to the presence of the iodine atom.
Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis.
作用機序
The mechanism of action of N-Acetyl-3-iodo-L-tyrosine, amide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can facilitate binding to these targets, while the acetyl and amide groups may influence the compound’s solubility and stability. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
N-Acetyl-3-iodo-L-tyrosine, amide can be compared with other iodinated tyrosine derivatives, such as:
3-Iodo-L-tyrosine: Lacks the acetyl and amide groups, making it less stable and potentially less soluble.
N-Acetyl-L-tyrosine: Does not contain the iodine atom, which limits its use in radiolabeling applications.
3,5-Diiodo-L-tyrosine: Contains two iodine atoms, which may enhance its binding affinity but also increase its molecular weight and complexity.
The uniqueness of this compound lies in its balanced combination of the iodine atom for radiolabeling, and the acetyl and amide groups for improved stability and solubility.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C11H13IN2O3 |
|---|---|
分子量 |
348.14 g/mol |
IUPAC名 |
2-acetamido-3-(4-hydroxy-3-iodophenyl)propanamide |
InChI |
InChI=1S/C11H13IN2O3/c1-6(15)14-9(11(13)17)5-7-2-3-10(16)8(12)4-7/h2-4,9,16H,5H2,1H3,(H2,13,17)(H,14,15) |
InChIキー |
WEEJPQQOBNMRHS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine](/img/structure/B12106270.png)




